molecular formula C9H8ClNO2S B1507911 Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate CAS No. 332099-31-7

Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate

Cat. No.: B1507911
CAS No.: 332099-31-7
M. Wt: 229.68 g/mol
InChI Key: YUIDGONLMDUWNF-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole core with a chlorine substituent at the 3-position and an ethyl ester group at the 5-position. This article compares its chemical behavior, synthesis, and applications with analogs such as ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate, and others.

Properties

IUPAC Name

ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIDGONLMDUWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721746
Record name Ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-31-7
Record name Ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Thieno[3,2-B]pyrrole Core

  • Starting materials: Commercially available thiophene-2-carbaldehydes are reacted with ethyl 2-azidoacetate in the presence of sodium ethoxide at 0 °C to form 2-azido-3-(thiophen-2-yl)acrylates.
  • Cyclization: Refluxing the azido acrylate intermediate in o-xylene induces cyclization to yield the thieno[3,2-B]pyrrole core in good yields.
  • N-Alkylation: Prior to further functionalization, the pyrrole nitrogen is often alkylated using alkyl iodides in basic DMF to improve stability and direct subsequent reactions.

Esterification and Functional Group Transformations

  • The ethyl ester group at the 5-position is typically introduced via esterification or maintained from the starting ethyl 2-azidoacetate.
  • Further modifications such as acylation of hydrazides derived from the ester group can be performed to generate building blocks for medicinal chemistry applications.

Representative Preparation Procedure

A typical preparation sequence based on literature data is as follows:

Step Reagents/Conditions Description Yield/Notes
1 Thiophene-2-carbaldehyde + ethyl 2-azidoacetate, NaOEt, 0 °C Formation of 2-azido-3-(thiophen-2-yl)acrylate intermediate Good yield reported
2 Reflux in o-xylene Cyclization to thieno[3,2-B]pyrrole core High yield
3 Alkyl iodide, DMF, base N-Alkylation of pyrrole nitrogen Improves regioselectivity
4 Chlorination (e.g., TiCl4, acyl chlorides) in DCM, reflux Introduction of chloro substituent at 3-position Moderate to good yield
5 Esterification or retention of ethyl ester Final compound formation Purified by recrystallization

Detailed Research Findings and Data

Activation and Functionalization of Carboxyl Group

  • The carboxyl group in ethyl thienopyrrole derivatives can be activated via conversion to imidazolides, which then react with hydrazine hydrate in boiling ethanol to form hydrazides.
  • These hydrazides can be acylated with chloroacetyl or methacryloyl chlorides to provide functionalized building blocks.
  • Oxidation of hydrazides with lead tetraacetate yields diazene derivatives, useful in further synthetic elaborations.

Spectral and Analytical Characterization

  • IR spectra typically show strong bands around 3350 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (ester carbonyl), and 1640 cm⁻¹ (aroyl carbonyl).
  • ^1H NMR spectra exhibit characteristic signals for ethyl ester groups (triplet ~0.9 ppm for methyl, quartet ~3.9 ppm for methylene) and aromatic protons.
  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.

Comparative Table of Related Compounds and Preparation Variations

Compound Key Structural Feature Preparation Notes Impact on Reactivity/Applications
This compound Chloro at 3-position, ethyl ester at 5-position Synthesized via cyclization of azido acrylates and chlorination Useful intermediate for medicinal chemistry
Ethyl 2-chloro-3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate Chloro at 2-position, methyl at 3-position Similar synthetic route, methyl substitution alters properties Exhibits anti-inflammatory and anticancer activity
Ethyl 5-chloro-4H-thieno[3,2-B]pyrrole-2-carboxylate Chloro at 5-position, ester at 2-position Different regioisomeric chlorination Different biological activity profile

Summary of Preparation Methodologies

  • The preparation of this compound involves multi-step synthesis starting from thiophene derivatives.
  • Key steps include azido acrylate formation, cyclization to thienopyrrole, selective chlorination, and esterification.
  • Functional group transformations such as hydrazide formation and acylation expand the compound's utility.
  • Reaction conditions typically involve sodium ethoxide, reflux in organic solvents like o-xylene or dichloromethane, and use of reagents like TiCl4 for chlorination.
  • The compound is characterized by standard spectroscopic techniques confirming structure and purity.

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. Subsequent decarboxylation yields 3-chloro-4H-thieno[3,2-b]pyrrole derivatives.

Reaction TypeConditionsProductYieldSource
HydrolysisNaOH (aq.), reflux3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid66–89%
DecarboxylationTrifluoroacetic acid (TFA)3-Chloro-4H-thieno[3,2-b]pyrrole55–58%

This pathway is critical for generating intermediates used in further functionalization, such as formylation (e.g., using triethyl orthoformate) to produce aldehydes .

Nucleophilic Substitution at Chlorine

The chlorine atom at position 3 participates in nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-rich nucleophiles, due to the electron-withdrawing effects of the thieno-pyrrole system.

NucleophileConditionsProductYieldApplication
MethoxideNaOMe, DMF, 80°C3-Methoxy-4H-thieno[3,2-b]pyrrole-5-carboxylate72%Bioactive analog synthesis
AminesEtOH, reflux3-Amino derivatives60–75%Antimicrobial agents

Substitution reactions are influenced by steric hindrance from the adjacent ester group and ring system .

Nitration and Reduction

Nitration introduces nitro groups to the aromatic system, followed by reduction to amines.

StepReagents/ConditionsProductOutcome
NitrationHNO3, H2SO4, 0°C3-Chloro-6-nitro derivativeMixed isomers (2- and 6-positions)
ReductionSnCl2, HCl, EtOH3-Chloro-6-amino-4H-thieno[3,2-b]pyrrole-5-carboxylateKey intermediate for fused heterocycles

Nitration regioselectivity is modulated by the chlorine substituent’s electron-withdrawing effects .

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing fused heterocycles via microwave-assisted cyclization.

ReagentsConditionsProductBiological Activity
Hydrazine hydrateAcetic acid, MW irradiationPyrazine derivativesAntibacterial (MIC: 8 µg/mL vs. E. coli)
ThioureaHCl, refluxThiazolo[5,4-d]thieno[3,2-b]pyrrolesAnticancer candidates

These reactions exploit the reactivity of the carboxylate and chloro groups to construct complex architectures .

Alkylation and Arylation

The pyrrole nitrogen undergoes alkylation or arylation to modulate electronic properties.

ReagentConditionsProductPurpose
Methyl iodideNaH, DMF, 0°CN-Methylated derivativeEnhanced solubility
4-Fluorobenzyl bromideK2CO3, DMFN-Arylated analogKinase inhibition studies

Alkylation improves pharmacokinetic properties for drug development .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights the impact of substituent position:

CompoundChlorine PositionKey ReactionReactivity Notes
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate2Faster SNAr due to less steric hindranceHigher yields in amination
Ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate3Stabilized via resonance with esterPreferred for cyclization

The 3-chloro derivative’s unique electronic profile favors applications in materials science and medicinal chemistry .

Mechanistic Insights

  • SNAr Reactions : The chlorine atom’s activation by the adjacent electron-deficient ring system facilitates nucleophilic displacement, particularly with soft nucleophiles like thiols or amines.

  • Decarboxylation Mechanism : Protonation of the carboxylate followed by CO2 release generates a reactive intermediate amenable to electrophilic trapping .

This compound’s versatility in organic synthesis and drug design underscores its importance in developing novel therapeutics and functional materials. Future research directions include exploring photochemical reactions and catalytic asymmetric transformations.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate is utilized in the synthesis of various organic compounds. Its thieno-pyrrole structure allows for functionalization that can lead to the development of novel materials and pharmaceuticals. For instance, it can serve as a building block in the synthesis of complex heterocycles that exhibit unique electronic properties.
  • Medicinal Chemistry
    • This compound has potential applications in drug discovery and development. Research indicates that derivatives of thieno-pyrrole compounds possess biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that modifications to the ethyl ester group can enhance bioactivity and selectivity against specific biological targets .
  • Material Science
    • This compound is explored for its use in organic electronics, particularly in the fabrication of organic semiconductors and photovoltaic devices. Its unique electronic structure contributes to charge transport properties that are essential for efficient device performance .

Data Tables

Compound NameActivity TypeReference
This compoundAnti-cancer
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylateAnti-inflammatory
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylateAntimicrobial

Case Studies

  • Synthesis of Anticancer Agents
    • A study demonstrated the synthesis of a series of thieno-pyrrole derivatives from this compound that exhibited significant cytotoxicity against various cancer cell lines. The modifications involved substituting different functional groups on the pyrrole ring, which enhanced their therapeutic efficacy .
  • Development of Organic Photovoltaics
    • Researchers have investigated the use of this compound in organic photovoltaic cells. The compound's ability to facilitate charge transport was critical in improving the efficiency of solar cells made from polymer blends incorporating this compound .

Mechanism of Action

The mechanism by which Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell membranes and disrupts membrane integrity.

  • Anticancer Activity: Interferes with pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The position and nature of substituents significantly influence electronic properties and synthetic utility:

Compound Substituent(s) Key Reactivity Observations References
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Br at C-2, ethyl ester at C-5 Bromine facilitates cross-coupling reactions (e.g., Stille coupling) for semiconductor synthesis .
Methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate 4-chlorobenzyl at C-4 Alkylation at C-4 enhances steric bulk, affecting solubility and biological activity .
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate No substituent (parent compound) Base structure for functionalization; used in Vilsmeier formylation or nitration .

Key Insight : Chlorine at C-3 (hypothetically) may offer intermediate reactivity compared to bromine (more reactive) or methyl groups (less reactive), influencing electrophilic substitution patterns .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C)
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate C₉H₈BrNO₂S 274.13 Sparingly soluble in water Not reported
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate C₉H₉NO₂S 195.24 Soluble in polar aprotic solvents Not reported
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate C₈H₇NO₂S 181.21 Used in hydrazinolysis for triazine derivatives Not reported

Chloro Derivative Prediction : The 3-chloro substituent would likely reduce solubility in polar solvents compared to the parent compound due to increased hydrophobicity.

Organic Electronics

  • Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a monomer in donor-acceptor semiconductors (e.g., TP-BT4T-TP), enabling tunable optoelectronic properties .
  • Methyl derivatives are precursors for antibacterial triazine-fused heterocycles .

Pharmaceutical Intermediates

  • Nitro and amino derivatives are explored as M2 isoform-selective pyruvate kinase activators in cancer therapy .

Chloro Derivative Potential: The 3-chloro group could enhance binding affinity in drug candidates or modify charge transport in semiconductors.

Biological Activity

Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate (CAS No. 332099-31-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C9H8ClNO2S
  • Molecular Weight : 229.68 g/mol
  • Structure : The compound features a thieno[3,2-B]pyrrole core with a carboxylate ester functionality and a chlorine substituent at the 3-position, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thieno[3,2-B]pyrrole have shown promising results in inhibiting various cancer cell lines.

  • Mechanism of Action :
    • The compound may exert its effects through the inhibition of key signaling pathways involved in tumor growth and metastasis.
    • Specific studies indicate that thieno[3,2-B]pyrrole derivatives can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors .
  • Case Studies :
    • In vitro assays demonstrated that certain thieno[3,2-B]pyrrole derivatives exhibited significant antiproliferative effects against prostate cancer cells (PC-3), with IC50 values reported as low as 0.33 μM .
    • Another study focusing on structural modifications of related compounds revealed that specific substitutions could enhance selectivity and potency against cancer cell lines while reducing toxicity to normal cells .

Other Biological Activities

This compound may also possess other pharmacological activities:

  • Antimicrobial Activity : Initial screenings suggest potential antimicrobial properties, though detailed studies are required to confirm efficacy and mechanism.
  • Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties in preliminary assays, indicating potential for therapeutic applications in inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. The structure-activity relationship studies indicate that modifications at the chlorine position or the carboxylate moiety can significantly affect biological activity .

Table: Summary of Biological Activities

Activity TypeAssessed CompoundsIC50 ValuesComments
AnticancerThieno[3,2-B]pyrrole derivatives0.33 μM (PC-3)Significant potency against prostate cancer
AntimicrobialVarious thieno derivativesNot specifiedPreliminary screenings show promise
Anti-inflammatoryRelated compoundsNot specifiedRequires further investigation

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate?

The compound is synthesized via nucleophilic substitution reactions. For example, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is treated with 4-chlorobenzyl bromide in the presence of sodium hydride (NaH) as a base in DMF at 60°C for 8 hours. The reaction proceeds via deprotonation of the pyrrole NH, followed by alkylation at the 4-position. Purification is achieved using silica gel column chromatography . Modifications, such as introducing chloro substituents, may require halogenation agents (e.g., Cl₂ or NCS) under controlled conditions.

Basic: How is the structure of this compound confirmed experimentally?

Key characterization techniques include:

  • ¹H/¹³C NMR : Aromatic protons in thieno-pyrrole systems resonate between 6.5–8.5 ppm, while the ethyl ester’s methyl group appears as a triplet near 1.3 ppm (J = 7.1 Hz). The carbonyl carbon of the ester is observed at ~165–170 ppm in ¹³C NMR .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) aligns with the molecular formula C₉H₈ClNO₂S (exact mass ~225 Da).
  • Elemental Analysis : Confirms purity (>95%) and stoichiometry .

Advanced: What challenges arise during nitration of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, and how are they resolved?

Nitration of the thieno-pyrrole core often leads to regioselectivity issues. For instance, nitration of the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate produces a mixture of 2- and 6-nitro derivatives due to competing electronic effects. Separation via column chromatography is required, but the 2-nitro isomer may resist further functionalization (e.g., Vilsmeier-Haack formylation). To circumvent this, nitration is performed after installing a directing group (e.g., aldehyde at the 6-position), ensuring selective 2-nitro product formation .

Advanced: How does reaction optimization address regioselectivity in nucleophilic substitutions involving this compound?

Regioselectivity in alkylation or arylation reactions is influenced by:

  • Base Strength : Strong bases like NaH favor deprotonation at the pyrrole NH, enabling substitution at the 4-position.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction efficiency .
  • Substrate Pre-functionalization : Introducing electron-withdrawing groups (e.g., Cl) alters electron density, directing substitution to specific positions .

Advanced: What structure-activity relationship (SAR) insights guide modifications of this scaffold for biological studies?

Key SAR considerations include:

  • Pyrrole Substitution : Chloro groups at the 3-position enhance metabolic stability and influence binding affinity in target proteins.
  • Ester Flexibility : Replacing the ethyl ester with methyl or tert-butyl esters modulates lipophilicity and bioavailability.
  • Heterocycle Fusion : Modifying the thiophene ring (e.g., pyridazinone fusion) alters electronic properties and hydrogen-bonding capacity, critical for target engagement .

Advanced: How are purification challenges addressed for derivatives of this compound?

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates nitro or halogenated isomers .
  • Recrystallization : High-purity crystals are obtained using ethanol/water mixtures, leveraging solubility differences.
  • HPLC : Reverse-phase HPLC resolves polar derivatives (e.g., carboxylic acids) with >98% purity .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals (FMOs) and local electrophilicity indices.
  • Molecular Dynamics : Simulate solvent effects on transition states to optimize reaction conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate
Reactant of Route 2
Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate

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